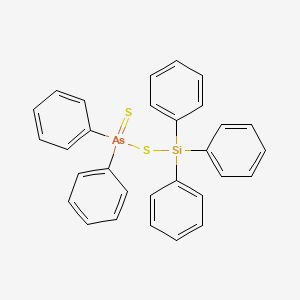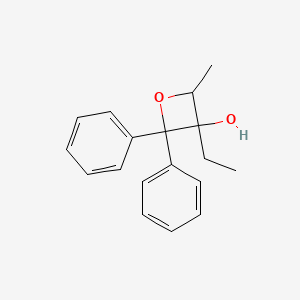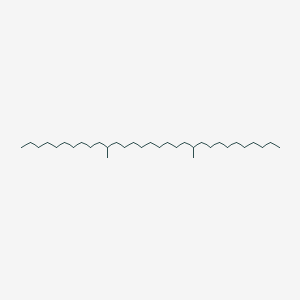
11,21-Dimethylhentriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,21-Dimethylhentriacontane is a long-chain hydrocarbon with the molecular formula C₃₃H₆₈ . It is a member of the alkane family, characterized by its saturated carbon chain with single bonds. This compound is notable for its structural complexity due to the presence of two methyl groups at the 11th and 21st positions on the hentriacontane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,21-Dimethylhentriacontane typically involves the alkylation of hentriacontane with methyl groups. This can be achieved through Friedel-Crafts alkylation, where a methyl halide reacts with hentriacontane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or direct synthesis from smaller hydrocarbons through controlled polymerization processes. These methods are designed to produce high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
11,21-Dimethylhentriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under high temperatures or in the presence of strong oxidizing agents, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can further saturate any unsaturated impurities.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule under UV light or heat.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed
Oxidation: Formation of 11,21-dimethylhentriacontanol, 11,21-dimethylhentriacontanal, or 11,21-dimethylhentriacontanoic acid.
Substitution: Formation of 11,21-dimethyl-11-chlorohentriacontane or 11,21-dimethyl-11-bromohentriacontane.
Scientific Research Applications
11,21-Dimethylhentriacontane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the determination of retention indices.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with various drugs.
Industry: Utilized in the production of lubricants and as a component in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 11,21-Dimethylhentriacontane is primarily related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This can influence the delivery and efficacy of hydrophobic drugs encapsulated within its structure .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
11,21-Dimethylhentriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This structural variation can affect its melting point, boiling point, and reactivity compared to other dimethylhentriacontanes.
Properties
CAS No. |
90052-43-0 |
|---|---|
Molecular Formula |
C33H68 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
11,21-dimethylhentriacontane |
InChI |
InChI=1S/C33H68/c1-5-7-9-11-13-16-20-24-28-32(3)30-26-22-18-15-19-23-27-31-33(4)29-25-21-17-14-12-10-8-6-2/h32-33H,5-31H2,1-4H3 |
InChI Key |
CJFUDEXKMZHMRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)CCCCCCCCCC(C)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
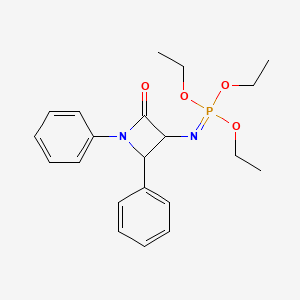
![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)
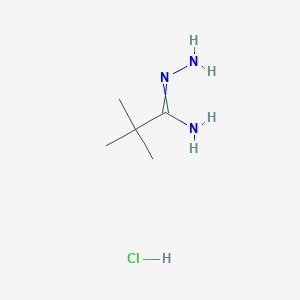

![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
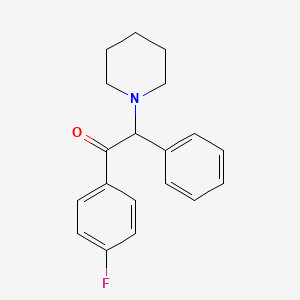
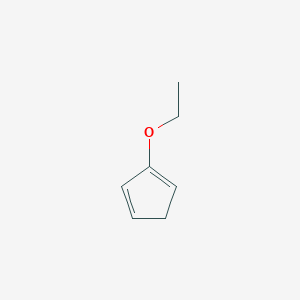
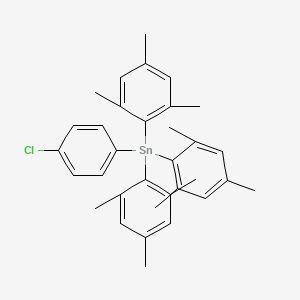
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
![6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine](/img/structure/B14382337.png)
